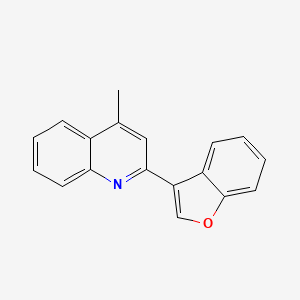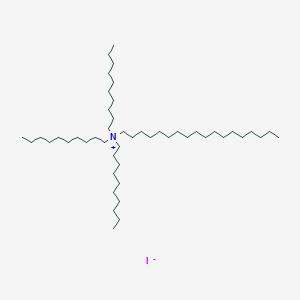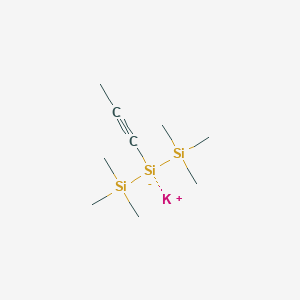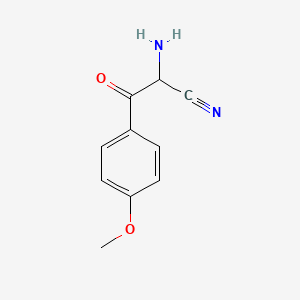
2-(1-Benzofuran-3-yl)-4-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Benzofuran-3-yl)-4-methylquinoline is a heterocyclic compound that combines the structural features of benzofuran and quinoline. Benzofuran is known for its presence in various natural products and its biological activities, while quinoline is a fundamental structure in many pharmaceuticals. The combination of these two moieties in a single molecule can lead to unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzofuran-3-yl)-4-methylquinoline typically involves the construction of the benzofuran and quinoline rings followed by their coupling. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 1-benzofuran-3-yl acetonitrile with suitable quinoline derivatives in the presence of a base like potassium hydroxide can yield the desired compound .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact methods can vary depending on the scale of production and the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Benzofuran-3-yl)-4-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoline ring or the benzofuran moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the benzofuran or quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides or benzofuran ketones, while substitution reactions can yield a wide variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-(1-Benzofuran-3-yl)-4-methylquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Mécanisme D'action
The mechanism of action of 2-(1-Benzofuran-3-yl)-4-methylquinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include key enzymes or signaling pathways related to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Benzofuran-3-yl)quinoline: Lacks the methyl group on the quinoline ring.
4-Methylquinoline: Lacks the benzofuran moiety.
1-Benzofuran-3-yl derivatives: Various compounds with different substituents on the benzofuran ring.
Uniqueness
2-(1-Benzofuran-3-yl)-4-methylquinoline is unique due to the combination of the benzofuran and quinoline moieties, which can lead to distinct chemical and biological properties not found in the individual components. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
836684-99-2 |
|---|---|
Formule moléculaire |
C18H13NO |
Poids moléculaire |
259.3 g/mol |
Nom IUPAC |
2-(1-benzofuran-3-yl)-4-methylquinoline |
InChI |
InChI=1S/C18H13NO/c1-12-10-17(19-16-8-4-2-6-13(12)16)15-11-20-18-9-5-3-7-14(15)18/h2-11H,1H3 |
Clé InChI |
YDSJQPYIAPJTHU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=CC=CC=C12)C3=COC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-Methylcyclohexyl)oxy]-4-oxobut-2-enoic acid](/img/structure/B14205786.png)
![N-[1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-N'-phenylurea](/img/structure/B14205788.png)

![Aziridine, 2-(bromomethyl)-1-[(2-bromophenyl)methyl]-](/img/structure/B14205808.png)
![4-[2-Chloro-4-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14205814.png)



![5-Methyl-5-{[(naphthalen-1-yl)methyl]amino}-6-phenylhex-3-en-2-one](/img/structure/B14205845.png)
![4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14205852.png)
![2-{[4-(Morpholin-2-yl)phenyl]methyl}hydrazine-1-carboxamide](/img/structure/B14205855.png)
amino}methyl)phenol](/img/structure/B14205863.png)
